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molecular formula C12H13N3O4 B8453674 2-(2,4-Dinitrobenzylidene)-1-methylpyrrolidine

2-(2,4-Dinitrobenzylidene)-1-methylpyrrolidine

Cat. No. B8453674
M. Wt: 263.25 g/mol
InChI Key: JZOYMNQQWMAWMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04279918

Procedure details

Stir 7.0 g of 2,4-dinitrotoluene and 9.65 g of 2,2-diethoxy-1-methylpyrrolidine for 5 hours at 40° in 50 ml of benzene. Allow the resulting reaction mixture to cool to ambient temperature. Filter off the precipitate and wash it with a little benzene and hexane to obtain 3.5 g of the title compound (m.p. 188° to 190°) in the form of black-violet crystals.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
9.65 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[CH3:13])([O-:3])=[O:2].C(O[C:17]1(OCC)[CH2:21][CH2:20][CH2:19][N:18]1[CH3:22])C>C1C=CC=CC=1>[N+:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[CH:13]=[C:17]1[CH2:21][CH2:20][CH2:19][N:18]1[CH3:22])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])C
Name
Quantity
9.65 g
Type
reactant
Smiles
C(C)OC1(N(CCC1)C)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
FILTRATION
Type
FILTRATION
Details
Filter off the precipitate
WASH
Type
WASH
Details
wash it with a little benzene and hexane

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=C2N(CCC2)C)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 34.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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